2'-O-[(2-Nitrophenyl)methyl]adenosine
Description
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol is a complex organic molecule with significant relevance in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a nitrobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
CAS No. |
61517-73-5 |
|---|---|
Molecular Formula |
C17H18N6O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-nitrophenyl)methoxy]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O6/c18-15-12-16(20-7-19-15)22(8-21-12)17-14(13(25)11(5-24)29-17)28-6-9-3-1-2-4-10(9)23(26)27/h1-4,7-8,11,13-14,17,24-25H,5-6H2,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
USOXUDOPCMDEJH-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-((2-nitrobenzyl)oxy)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Purine Base: The purine base is introduced via a nucleophilic substitution reaction, where the amino group of the purine attacks an electrophilic carbon on the tetrahydrofuran ring.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through an etherification reaction, where the hydroxyl group on the tetrahydrofuran ring reacts with a nitrobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The purine base can participate in substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted purine derivatives.
Biological Activity
2'-O-[(2-Nitrophenyl)methyl]adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its interactions with various biochemical pathways and its implications in therapeutic applications. This article delves into the biological activity of 2'-O-[(2-Nitrophenyl)methyl]adenosine, highlighting its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2'-O-[(2-Nitrophenyl)methyl]adenosine includes a nitrophenyl group attached to the 2' position of the adenosine molecule. This modification is crucial for its biological activity, enhancing its interaction with biological targets.
The biological activity of 2'-O-[(2-Nitrophenyl)methyl]adenosine can be attributed to several mechanisms:
- Adenosine Receptor Modulation : The compound acts as an agonist or antagonist at various adenosine receptors (A1, A2A, A2B, and A3), influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide metabolism, thereby affecting cellular energy homeostasis and signaling.
- Impact on Cytokine Production : Research indicates that this compound can modulate the production of pro-inflammatory cytokines, which may have implications in inflammatory diseases.
Biological Effects
The biological effects of 2'-O-[(2-Nitrophenyl)methyl]adenosine span various physiological processes:
- Anti-inflammatory Effects : Studies demonstrate that this compound can reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6.
- Immunomodulation : It has been shown to modulate immune responses, potentially enhancing or suppressing T-cell activation depending on the context.
- Neuroprotective Properties : There is evidence suggesting that it may provide neuroprotection in models of neurodegenerative diseases by modulating adenosine signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α and IL-6 levels in vitro | |
| Immunomodulation | Modulated T-cell activation | |
| Neuroprotection | Improved outcomes in neurodegenerative models |
Case Study: In Vitro Effects on Cytokine Production
In a controlled study, 2'-O-[(2-Nitrophenyl)methyl]adenosine was administered to cultured human monocytes. The results indicated a significant reduction in TNF-α production upon stimulation with lipopolysaccharide (LPS), suggesting a potent anti-inflammatory effect mediated through A2A receptor activation .
Clinical Implications
The modulation of adenosine receptors by 2'-O-[(2-Nitrophenyl)methyl]adenosine presents potential therapeutic avenues in treating conditions such as:
- Chronic Inflammatory Diseases : By reducing cytokine levels, it may alleviate symptoms associated with diseases like rheumatoid arthritis.
- Cancer Therapy : Its ability to modulate immune responses could enhance the efficacy of immunotherapies.
Scientific Research Applications
Chemical Properties and Structure
2'-O-[(2-Nitrophenyl)methyl]adenosine is characterized by the presence of a nitrophenyl group at the 2' position of the adenosine molecule. This specific modification influences its reactivity and biological interactions, distinguishing it from other similar compounds. The molecular formula is .
Biochemical Research Applications
The compound's applications in biochemical research are diverse, focusing primarily on its interactions with various molecular targets. Key areas include:
- Enzyme Interaction Studies : 2'-O-[(2-Nitrophenyl)methyl]adenosine has been utilized to study binding affinities with different enzymes. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to quantitatively measure these interactions, providing insights into enzyme kinetics and mechanisms of action .
- Signal Transduction : The compound is involved in modulating signal transduction pathways. Its interaction with specific receptors can affect gene expression and metabolic regulation, indicating potential therapeutic applications in diseases linked to dysregulated signaling .
- Therapeutic Implications : Due to its ability to interact with molecular targets, there is interest in exploring 2'-O-[(2-Nitrophenyl)methyl]adenosine as a therapeutic agent. Its unique structural features may allow it to serve as a selective inhibitor or activator of certain biological pathways, which could be beneficial in treating various conditions .
Case Studies and Research Findings
Several studies have documented the utility of 2'-O-[(2-Nitrophenyl)methyl]adenosine in various experimental contexts:
- Case Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific kinases involved in cancer pathways, leading to reduced cell proliferation in vitro. This suggests potential for development into an anticancer therapeutic .
- Gene Expression Modulation : Another study highlighted its ability to modulate gene expression levels in response to external stimuli, indicating its role as a signaling molecule that could be harnessed for therapeutic interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
